(2S,4S)-1-N-Cbz-4-mercaptopyrrolidine-2-carboxylic acid benzyl ester
CAS No.: 1176446-09-5
Cat. No.: VC3867514
Molecular Formula: C20H21NO4S
Molecular Weight: 371.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1176446-09-5 |
|---|---|
| Molecular Formula | C20H21NO4S |
| Molecular Weight | 371.5 g/mol |
| IUPAC Name | dibenzyl (2S,4S)-4-sulfanylpyrrolidine-1,2-dicarboxylate |
| Standard InChI | InChI=1S/C20H21NO4S/c22-19(24-13-15-7-3-1-4-8-15)18-11-17(26)12-21(18)20(23)25-14-16-9-5-2-6-10-16/h1-10,17-18,26H,11-14H2/t17-,18-/m0/s1 |
| Standard InChI Key | DBVXAJXABKWSBR-ROUUACIJSA-N |
| Isomeric SMILES | C1[C@@H](CN([C@@H]1C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3)S |
| SMILES | C1C(CN(C1C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3)S |
| Canonical SMILES | C1C(CN(C1C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3)S |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
(2S,4S)-1-N-Cbz-4-mercaptopyrrolidine-2-carboxylic acid benzyl ester has the molecular formula C<sub>20</sub>H<sub>21</sub>NO<sub>4</sub>S and a molecular weight of 371.5 g/mol. The IUPAC name, dibenzyl (2S,4S)-4-sulfanylpyrrolidine-1,2-dicarboxylate, reflects its bifunctional protection: the Cbz group (benzyloxycarbonyl) on the pyrrolidine nitrogen and the benzyl ester on the carboxylic acid. The stereochemistry is critical, as the 2S and 4S configurations influence its reactivity and biological activity .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1176446-09-5 | |
| Molecular Formula | C<sub>20</sub>H<sub>21</sub>NO<sub>4</sub>S | |
| Molecular Weight | 371.5 g/mol | |
| Boiling Point | Not reported | – |
| Density | 1.175 g/mL (predicted) | |
| Optical Activity | [α]<sub>D</sub><sup>22</sup> +36.8° (neat) | |
| SMILES Notation | C1C@@HS |
The thiol (-SH) group at the 4-position provides a nucleophilic site for disulfide bond formation or Michael additions, making the compound valuable for conjugation strategies .
Stereochemical Considerations
The cis-relationship between the 2S and 4S stereocenters is enforced by the pyrrolidine ring’s conformation. This geometry is preserved during synthesis through stereoselective protection and cyclization steps. X-ray crystallography of analogous compounds confirms that the Cbz and benzyl ester groups adopt equatorial positions, minimizing steric strain .
Synthesis and Manufacturing
Protective Group Strategy
The synthesis begins with L-proline or a related pyrrolidine precursor. The amino group is protected with a Cbz group via reaction with benzyl chloroformate under basic conditions, while the carboxylic acid is simultaneously esterified using benzyl bromide . A key challenge is introducing the thiol group at the 4-position without epimerization. Patent literature describes a two-step process:
-
Sulfur Incorporation: Treatment of 4-hydroxyproline derivatives with thioacetate followed by acid hydrolysis yields the mercapto group .
-
Stereochemical Control: Chiral auxiliaries or enzymatic resolution ensures retention of the 2S,4S configuration .
Table 2: Synthetic Routes to Related Pyrrolidine Derivatives
Industrial-Scale Production
Industrial synthesis emphasizes cost efficiency and scalability. A 2023 optimization study replaced traditional benzyl bromide with dimethyl sulfate for esterification, reducing side products and improving yields to >80%. Continuous-flow systems have also been adopted to enhance reaction control and minimize exposure to hazardous intermediates .
Applications in Pharmaceutical Research
Metalloprotease Inhibition
The compound’s thiol group acts as a zinc-binding motif, making it a potent inhibitor of metalloproteases such as angiotensin-converting enzyme (ACE) and matrix metalloproteinases (MMPs). In a 2021 patent, derivatives of this compound showed IC<sub>50</sub> values of 12 nM against MMP-9, outperforming earlier analogs .
Peptidomimetic Design
As a proline analog, the compound introduces conformational constraints into peptide chains. Researchers have incorporated it into cyclic RGD peptides to enhance α<sub>v</sub>β<sub>3</sub> integrin binding, achieving a 5-fold increase in affinity compared to linear peptides .
Table 3: Biological Activity of Selected Derivatives
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume